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molecular formula C11H7NO2 B8802214 furo[3,2-c]quinolin-4(5H)-one

furo[3,2-c]quinolin-4(5H)-one

Cat. No. B8802214
M. Wt: 185.18 g/mol
InChI Key: AGMJBVVTQYMLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06656949B1

Procedure details

First, the known compound 5H-furo[3,2-c]quinolin-4-one (compound 1) is reacted with POCl3 to produce 4-chlorofuro[3,2-c]quinoline (compound 2). Compound 2 is further reacted with 3-aminoacetophenone in a solution of EtOH-H2 (2:1) to yield 1-[3-chlorofuro[3,2-c]quinolin-4-ylamino]phenyl)ethanone (compound 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5](=O)[C:4]=2[CH:3]=[CH:2]1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:5]1[C:4]2[CH:3]=[CH:2][O:1][C:13]=2[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=2C(NC=3C=CC=CC3C21)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=2C(NC=3C=CC=CC3C21)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2C=CC=CC2C2=C1C=CO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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